5-Bromo-6-chloronicotinohydrazide
Description
5-Bromo-6-chloronicotinohydrazide is a nicotinamide derivative characterized by a pyridine ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 6, and a hydrazide (-NH-NH₂) functional group at the carboxylic acid position. This compound is synthesized via condensation reactions involving 5-bromo-6-chloronicotinic acid or its derivatives with hydrazine . The bromine and chlorine substituents enhance its steric and electronic properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. For instance, it serves as a precursor for antimicrobial agents and enzyme inhibitors .
Key spectral data for related derivatives include:
Properties
Molecular Formula |
C6H5BrClN3O |
|---|---|
Molecular Weight |
250.48 g/mol |
IUPAC Name |
5-bromo-6-chloropyridine-3-carbohydrazide |
InChI |
InChI=1S/C6H5BrClN3O/c7-4-1-3(6(12)11-9)2-10-5(4)8/h1-2H,9H2,(H,11,12) |
InChI Key |
BPWWOBUMIAWJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)C(=O)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Calculated based on molecular formula C₆H₄BrClN₂O₂.
Key Observations :
- Halogen Position : Bromine at position 5 (vs. 2 or 6) increases steric hindrance, reducing reactivity in nucleophilic substitution reactions .
- Functional Groups: The hydrazide moiety in this compound enhances hydrogen-bonding capacity compared to ester or carboxylic acid derivatives, improving bioavailability .
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